molecular formula C13H18N2O B12578565 Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- CAS No. 613660-72-3

Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-

Cat. No.: B12578565
CAS No.: 613660-72-3
M. Wt: 218.29 g/mol
InChI Key: GNBZUYMERWEODI-UHFFFAOYSA-N
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Description

Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-: is a nitrogen-containing heterocyclic compound Pyrrolidine derivatives are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity. This would include selecting appropriate solvents, temperatures, and catalysts to facilitate the reaction efficiently.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- has several scientific research applications:

Mechanism of Action

The exact mechanism of action for Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- is not well-documented. like other pyrrolidine derivatives, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-dione
  • Prolinol

Comparison

Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- is unique due to its specific substitution pattern on the pyrrolidine ring. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other pyrrolidine derivatives .

Properties

CAS No.

613660-72-3

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

(2,5-dimethylpyrrolidin-1-yl)-(6-methylpyridin-3-yl)methanone

InChI

InChI=1S/C13H18N2O/c1-9-4-7-12(8-14-9)13(16)15-10(2)5-6-11(15)3/h4,7-8,10-11H,5-6H2,1-3H3

InChI Key

GNBZUYMERWEODI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(N1C(=O)C2=CN=C(C=C2)C)C

Origin of Product

United States

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